molecular formula C25H25N3O4S B2505814 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955736-46-6

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Numéro de catalogue: B2505814
Numéro CAS: 955736-46-6
Poids moléculaire: 463.55
Clé InChI: AYRIPFDCMKDXGL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of benzo[d][1,3]dioxole derivatives, characterized by the presence of a carboxamide functional group and a tetrahydrobenzo[d]thiazole moiety. The molecular formula can be denoted as C22H26N2O4SC_{22}H_{26}N_2O_4S, with a molecular weight of approximately 414.52 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxole and thiazole moieties. For instance:

  • A study synthesized various thiourea derivatives incorporating benzo[d][1,3]dioxole and tested their cytotoxic effects on cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results showed significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
  • The mechanisms underlying this activity were investigated through assessments of apoptosis pathways and cell cycle analysis. Notably, compounds demonstrated the ability to inhibit the EGFR pathway and modulate mitochondrial apoptosis proteins such as Bax and Bcl-2 .

The biological activity of this compound can be attributed to several mechanisms:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Apoptosis Induction : Through the activation of apoptotic pathways, the compound promotes programmed cell death in malignant cells while sparing normal cells .
  • Cell Cycle Arrest : Analysis indicates that treatment with this compound can cause cell cycle arrest at specific phases, further contributing to its anticancer efficacy .

Case Studies

Several case studies have documented the effects of related compounds on various cancer types:

  • Study on Thiourea Derivatives : A specific derivative demonstrated an IC50 value of 1.54 µM against HCT116 cells, indicating potent antiproliferative effects compared to standard treatments .
  • Benzodioxol Derivatives in Diabetes Research : Another study explored benzodioxol derivatives for their antidiabetic potential but also noted their cytotoxic effects on cancer cell lines, suggesting a dual therapeutic potential .

Comparative Table of Biological Activities

Compound NameCancer Cell LineIC50 Value (µM)Mechanism
DoxorubicinHepG27.46Chemotherapy
Thiourea DerivativeHCT1161.54EGFR Inhibition
2-(benzo[d][1,3]dioxole...)MCF-7TBDApoptosis Induction

Propriétés

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c29-23(17-11-12-19-20(14-17)32-15-31-19)28-25-27-22-18(9-4-10-21(22)33-25)24(30)26-13-5-8-16-6-2-1-3-7-16/h1-3,6-7,11-12,14,18H,4-5,8-10,13,15H2,(H,26,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRIPFDCMKDXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NCCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.